oxane-3-carbonyl chloride oxane-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1113050-14-8
VCID: VC8457977
InChI: InChI=1S/C6H9ClO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2
SMILES: C1CC(COC1)C(=O)Cl
Molecular Formula: C6H9ClO2
Molecular Weight: 148.59 g/mol

oxane-3-carbonyl chloride

CAS No.: 1113050-14-8

Cat. No.: VC8457977

Molecular Formula: C6H9ClO2

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

oxane-3-carbonyl chloride - 1113050-14-8

Specification

CAS No. 1113050-14-8
Molecular Formula C6H9ClO2
Molecular Weight 148.59 g/mol
IUPAC Name oxane-3-carbonyl chloride
Standard InChI InChI=1S/C6H9ClO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2
Standard InChI Key AVCXUTJRMZPYBY-UHFFFAOYSA-N
SMILES C1CC(COC1)C(=O)Cl
Canonical SMILES C1CC(COC1)C(=O)Cl

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

Oxane-3-carbonyl chloride consists of a tetrahydropyran (oxane) ring substituted at the 3-position with a carbonyl chloride group (-COCl). The molecular formula C₆H₉ClO₂ corresponds to a monocyclic ether framework with one chlorine and two oxygen atoms . The SMILES notation C1CC(COC1)C(=O)Cl confirms the connectivity: a six-membered ring with oxygen at position 1, methylene groups at positions 2 and 4, and the carbonyl chloride at position 3 .

Predicted Physicochemical Data

Collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase behavior (Table 1) .

Table 1: Predicted Collision Cross Sections for Oxane-3-Carbonyl Chloride Adducts

Adductm/zCCS (Ų)
[M+H]⁺149.03639126.5
[M+Na]⁺171.01833138.3
[M+NH₄]⁺166.06293135.7
[M-H]⁻147.02183129.3

These values reflect the compound’s polarizability and interactions with counterions, which influence its solubility and chromatographic retention .

Reactivity and Functional Utility

Acylation Reactions

The electrophilic carbonyl carbon undergoes nucleophilic attack by amines, alcohols, and organometallic reagents. For example, reaction with primary amines yields substituted amides:

Oxane-3-carbonyl chloride+R-NH2Oxane-3-carboxamide+HCl\text{Oxane-3-carbonyl chloride} + \text{R-NH}_2 \rightarrow \text{Oxane-3-carboxamide} + \text{HCl}

This reactivity is exploited in peptide coupling and polymer crosslinking .

Industrial and Pharmaceutical Applications

Drug Intermediate Synthesis

The compound’s ability to acylate nucleophilic sites makes it valuable for constructing heterocyclic scaffolds. For instance, coupling with hydrazine derivatives could yield hydrazides for antibacterial agents, as demonstrated in the synthesis of diazabicyclo-octane derivatives .

Material Science

Oxane-3-carbonyl chloride may serve as a crosslinker in epoxy resins or polyesters, enhancing thermal stability through covalent network formation.

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